2-Octyldodecan-1-amine
Overview
Description
2-Octyldodecan-1-amine: is a long-chain aliphatic amine with the molecular formula C₂₀H₄₃N . It is a clear liquid that ranges in color from colorless to light orange or yellow. This compound is known for its use as an intermediate in organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ammonolysis of 2-Octyldodecan-1-ol: This method involves the reaction of 2-octyldodecan-1-ol with ammonia or an amine under high temperature and pressure to yield 2-octyldodecan-1-amine.
Reductive Amination: This process involves the reaction of 2-octyldodecanal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale ammonolysis or reductive amination processes, utilizing continuous flow reactors to maintain high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Octyldodecan-1-amine can undergo oxidation reactions to form corresponding oxides or amides.
Reduction: This compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Formation of oxides or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
Chemistry: 2-Octyldodecan-1-amine is used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers .
Biology: In biological research, it is used to study the effects of long-chain amines on cellular processes and membrane dynamics .
Medicine: This compound is investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds .
Industry: this compound is utilized in the production of lubricants, emulsifiers, and antistatic agents .
Mechanism of Action
The mechanism of action of 2-octyldodecan-1-amine involves its interaction with cellular membranes and proteins. It can integrate into lipid bilayers, affecting membrane fluidity and permeability . Additionally, it can interact with protein targets, influencing their structure and function .
Comparison with Similar Compounds
2-Octyldodecan-1-ol: Similar in structure but contains a hydroxyl group instead of an amine group.
2-Octyldodecanal: Contains an aldehyde group instead of an amine group.
2-Octyldodecanoic Acid: Contains a carboxylic acid group instead of an amine group.
Uniqueness: 2-Octyldodecan-1-amine is unique due to its long aliphatic chain combined with an amine group, which imparts specific chemical reactivity and biological activity .
Properties
IUPAC Name |
2-octyldodecan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43N/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h20H,3-19,21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNQHHBRKZQBPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596054 | |
Record name | 2-Octyldodecan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62281-06-5 | |
Record name | 2-Octyldodecan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-n-Octyl-1-dodecylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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